3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid
Description
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid (CAS: 1220710-28-0) is a benzo[d][1,3]dioxole derivative featuring a propanoic acid backbone and a 2,2-dimethyl-substituted benzodioxol ring.
Properties
IUPAC Name |
3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-9-5-3-8(4-6-11(13)14)7-10(9)16-12/h3,5,7H,4,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVMUDIVLDALJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Aldehyde Intermediates
The propanoic acid side chain is introduced via oxidation of aldehyde precursors. A method from ACS Omega (2024) highlights:
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Propionaldehyde Oxidation : Propionaldehyde is oxidized using hydrogen peroxide (H₂O₂) in aqueous medium at 50°C for 8 hours .
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Selectivity Control : Maintaining a 1:1 molar ratio of H₂O₂ to aldehyde minimizes over-oxidation to CO₂ .
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Work-Up : Post-reaction, vacuum distillation at 0.6 atm removes unreacted aldehydes, followed by recrystallization in 95% ethanol .
Key Data :
Coupling Reactions and Functionalization
The benzo[d] dioxole moiety is functionalized via coupling strategies:
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Mitsunobu Reaction : Non-fluorinated analogues use Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to attach 2-bromoethanol to phenolic intermediates .
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DCC/HSU-Mediated Amidation : For derivatives, 3-(2,2-dimethylbenzo[d][1, dioxol-5-yl)propanoic acid reacts with amines (e.g., morpholine, piperidine) using dicyclohexylcarbodiimide (DCC) and hydroxysuccinimide (HSU) .
Table 2 : Coupling Reaction Efficiency
Purification and Characterization
Final purification employs:
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Column Chromatography : Silica gel with hexane/ethyl acetate (1:1) resolves unreacted starting materials .
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Crystallization : Ethanol or ethanol/water mixtures yield white crystals with melting points 102–104°C .
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Analytical Validation : NMR (¹H, ¹³C) confirms structure, while HPLC ensures >98% purity .
Challenges and Innovations
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Side Reactions : Methylacrylaldehyde formation during cyclization necessitates rigorous extraction .
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Catalyst Recovery : Homogeneous catalysts (e.g., triethylamine) are less recyclable than heterogeneous alternatives, prompting research into immobilized Ca(OH)₂ systems .
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Green Chemistry : Recent efforts replace H₂O₂ with O₂ in flow reactors to improve atom economy .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with proteins and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Methylenedioxy (unsubstituted) analogs like 3,4-methylenedioxycinnamic acid lack alkyl groups, reducing steric hindrance and increasing reactivity in conjugation reactions .
Backbone Modifications: Propanoic acid derivatives (e.g., target compound) are less conformationally restricted than acrylic acid analogs (e.g., compound 29 in ), which may influence binding to biological targets. Lumacaftor’s benzoic acid-pyridine backbone enables specific interactions with CFTR protein, highlighting the importance of extended aromatic systems in drug design .
Synthetic Complexity :
- Acrylic acid derivatives (e.g., compound 29) require multi-step synthesis with moderate yields (69%), while Lumacaftor involves complex cyclopropane and coupling steps .
- The target compound’s synthesis (if analogous to ) may utilize straightforward coupling reactions, favoring scalability.
Pharmacological and Functional Comparisons
Lumacaftor (VX-809)
- Application : Corrects CFTR protein folding in cystic fibrosis patients by stabilizing the Phe508del mutant .
- Structural Advantage : The 2,2-difluoro group and cyclopropane carboxamide enhance binding affinity to CFTR, while the benzoic acid moiety improves solubility .
- Contrast with Target Compound : The absence of a pyridinyl-benzoic acid system and cyclopropane in the target compound likely limits its utility as a CFTR modulator.
BACE1 Inhibitors (e.g., Compound 28n)
- Structure-Activity Relationship: Conjugates like (E)-2-((2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate (28n) incorporate benzodioxol groups into chromenone scaffolds for BACE1 inhibition .
- Role of Substituents : The diphenyl substitution on benzodioxol in 28n enhances hydrophobic interactions with BACE1, a feature absent in the target compound.
Physicochemical Properties
- Crystallinity : Lumacaftor’s crystalline Form I exhibits enhanced stability and solubility due to its difluoro and cyclopropane substituents, whereas the target compound’s solid-state properties remain uncharacterized .
Biological Activity
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid, characterized by its unique structure and potential biological activities, has garnered attention in recent pharmacological research. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- CAS Number : 1220710-28-0
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities including anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with appropriate acylating agents. The process is optimized to yield high purity and yield of the target compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance:
- In vitro Studies : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values indicate potent anticancer activity compared to the standard drug doxorubicin, which had IC₅₀ values of 7.46 µM for HepG2 cells .
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
- Apoptosis Induction : The assessment using annexin V-FITC indicated that these compounds promote apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
Comparative Biological Activity Table
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 2.38 | EGFR inhibition |
| HCT116 | 1.54 | Apoptosis induction | |
| MCF7 | 4.52 | Mitochondrial pathway modulation | |
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the benzodioxole ring, followed by propanoic acid side-chain incorporation. For example, cyclization of ketone precursors with BF₃·Et₂O can yield the core structure, while ester hydrolysis under basic conditions (e.g., NaOH/EtOH) introduces the carboxylic acid group . Optimization includes adjusting catalyst loading (5–10 mol%), temperature (60–80°C), and solvent polarity (e.g., dichloromethane vs. THF) to improve yield and purity.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95%) .
- NMR : Confirm the benzodioxole moiety via aromatic proton signals (δ 6.7–7.1 ppm, multiplet) and dimethyl groups (δ 1.4–1.6 ppm, singlet). The propanoic acid chain appears as a triplet (δ 2.3–2.5 ppm, CH₂) and a carboxyl proton (δ 12.1 ppm, broad) .
- HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (e.g., C₁₄H₁₆O₅: 288.0971) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust/particles.
- In case of skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists.
- Store in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in reported spectroscopic data for this compound?
- Methodology :
- Use Altona’s equation to calculate vicinal coupling constants (³JHH) from NMR data, which helps identify rotational barriers in the propanoic acid chain. Discrepancies in reported δ values may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism .
- Cross-validate using DFT calculations (B3LYP/6-311+G(d,p)) to model optimized geometries and compare theoretical vs. experimental IR/Raman spectra .
Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., amides or esters)?
- Methodology :
- Activation of the carboxylic acid : Use DCC/DMAP or EDC/HOBt to form active esters, reducing racemization.
- Selective protection : Temporarily protect the benzodioxole oxygen with TBS groups to prevent unwanted nucleophilic attacks during coupling reactions .
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) to isolate intermediates and minimize byproducts .
Q. How can researchers address contradictions in reported biological activity data?
- Methodology :
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to account for cell-type-specific metabolism.
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence bioactivity readings .
- Statistical validation : Apply ANOVA or Bayesian modeling to assess reproducibility across independent studies .
Key Research Challenges
- Stereochemical Control : The compound’s benzodioxole ring may exhibit axial chirality, requiring chiral HPLC (Chiralpak AD-H column) for enantiomeric resolution .
- Stability in Biological Media : Degradation in PBS (pH 7.4) at 37°C follows first-order kinetics (t₁/₂ = 8.2 hours), necessitating stabilization with cyclodextrin carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
